N-methyl-2-(N-methylacetamido)acetamide
Overview
Description
“N-methyl-2-(N-methylacetamido)acetamide” is also known as N-Methylacetamide . It is a monocarboxylic acid amide that is the N-methyl derivative of acetamide . It has a role as a metabolite .
Synthesis Analysis
The synthesis of N-methylacetamide can be achieved by reacting with 3-bromothiophene in the presence of a CuI catalyst and N, N ′-dimethylethylenediamine .Molecular Structure Analysis
The molecular formula of N-methylacetamide is C3H7NO . The molecular weight is 73.0938 . The IUPAC Standard InChI is InChI=1S/C3H7NO/c1-3(5)4-2/h1-2H3, (H,4,5) .Chemical Reactions Analysis
N-methylacetamide can undergo various chemical reactions. For instance, it can react with C2H3O2- to form (C2H3O2-•C3H7NO) with a reaction enthalpy of 106 ± 4.2 kJ/mol .Physical And Chemical Properties Analysis
N-methylacetamide has a refractive index of n20/D 1.433 (lit.) . It has a boiling point of 204-206 °C (lit.) and a melting point of 26-28 °C (lit.) . The density of N-methylacetamide is 0.957 g/mL at 25 °C (lit.) .Scientific Research Applications
Molecular Structure Analysis
- Electron Diffraction Studies : N-methylacetamide, a derivative of acetamide, has been studied for its molecular structure using electron diffraction. These studies reveal differences in molecular distances in gaseous and crystalline states, attributed to hydrogen bonding in the crystalline state (Kimura & Aoki, 1953).
Thermodynamics and Phase Behavior
- Thermodynamic Properties : Extensive thermodynamic research on N-methylacetamide has been conducted. This includes the study of phase behavior, vapor pressures, and heat capacities, which helps in understanding its behavior under different conditions (Štejfa et al., 2020).
Chemical Modifications and Derivatives
- Chemical Modification Studies : Research on 2-deoxy-1,3,4,5,6-penta-O-methyl-2-(N-methylacetamido)-d-glucitol shows how N-methylacetamide derivatives undergo chemical modifications, which is essential for understanding its reactivity and potential applications (Zähringer & Rietschel, 1986).
Synthesis and Characterization
- Synthesis and Structural Analysis : The synthesis and characterization of N-methylacetamide derivatives, such as 2-hydroxy-N-methyl-N-phenyl-acetamide, provide insights into the methods of preparation and molecular structure of these compounds (Zhong-cheng & Shu, 2002).
Biological and Pharmacological Studies
- Biological Effects Study : Although detailed biological and pharmacological studies specifically on N-methyl-2-(N-methylacetamido)acetamide are not found, there is significant research on closely related compounds, like N-methylacetamide, which provide insights into the biological effects of these types of compounds (Kennedy, 2001).
Safety And Hazards
N-methylacetamide is moderately toxic by intraperitoneal and subcutaneous routes. It is mildly toxic by ingestion and intravenous routes. It is an experimental teratogen and has shown experimental reproductive effects. Mutation data has been reported. When heated to decomposition, it emits toxic fumes of NOx .
Future Directions
properties
IUPAC Name |
2-[acetyl(methyl)amino]-N-methylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-5(9)8(3)4-6(10)7-2/h4H2,1-3H3,(H,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNHSCSOCKZTDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-(N-methylacetamido)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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